
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimorpholinomethylene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorophenyl and dimorpholinomethylene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazol-5(4H)-one ring. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
化学反応の分析
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
When compared to similar compounds, 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other oxazol-5(4H)-one derivatives or molecules with chlorophenyl and dimorpholinomethylene groups. The distinct structure of this compound allows it to exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.
特性
CAS番号 |
61767-52-0 |
|---|---|
分子式 |
C18H20ClN3O4 |
分子量 |
377.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-(dimorpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-3-1-13(2-4-14)16-20-15(18(23)26-16)17(21-5-9-24-10-6-21)22-7-11-25-12-8-22/h1-4H,5-12H2 |
InChIキー |
CJHXPYIFEAISCP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


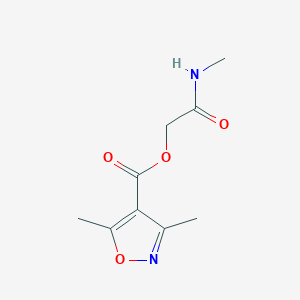
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
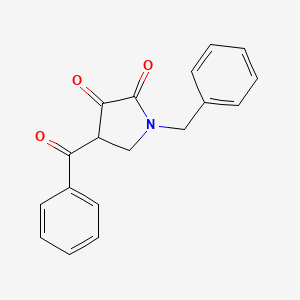
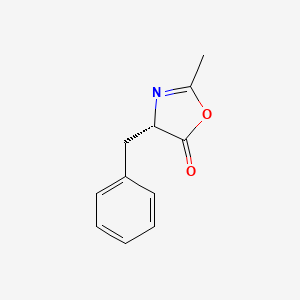
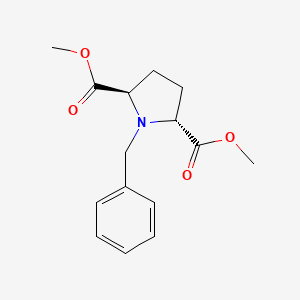
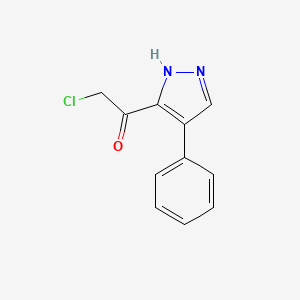
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

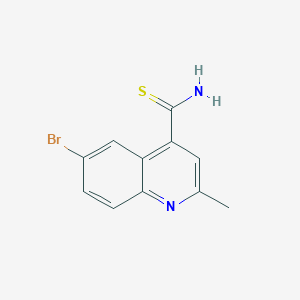
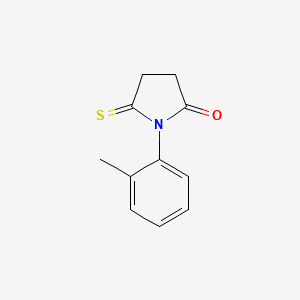
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
